
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 7th position, a cyclohexyl group at the 6th position, a hydroxy group at the 4th position, and an ethyl ester group at the 3rd position
Méthodes De Préparation
The synthesis of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and cyclohexyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the cyclohexyl group can be introduced using cyclohexyl bromide in the presence of a base.
Hydroxylation: The hydroxy group at the 4th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, dichloromethane, and water. Major products formed from these reactions include ketones, alcohols, amines, and carboxylic acids.
Applications De Recherche Scientifique
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets like enzymes and receptors.
Biological Research: The compound is used in studies related to cell signaling pathways and gene expression due to its ability to modulate biological processes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
ETHYL 7-CHLORO-6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE: This compound has a fluorine atom instead of a cyclohexyl group, which may alter its biological activity and chemical reactivity.
ETHYL 7-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE: Lacking the cyclohexyl group, this compound may have different steric and electronic properties, affecting its interactions with biological targets.
ETHYL 6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE: This compound lacks the chloro group, which may influence its chemical stability and reactivity.
The uniqueness of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
55376-54-0 |
|---|---|
Formule moléculaire |
C18H20ClNO3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
ethyl 7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3/c1-2-23-18(22)14-10-20-16-9-15(19)12(8-13(16)17(14)21)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,20,21) |
Clé InChI |
LPBQDZDQOYFEBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)C3CCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


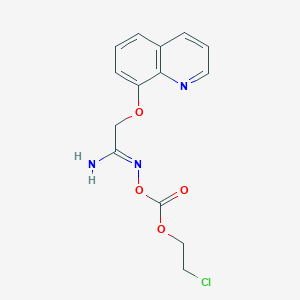
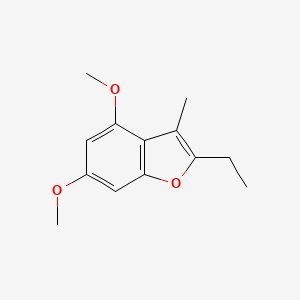
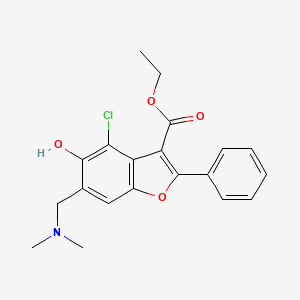
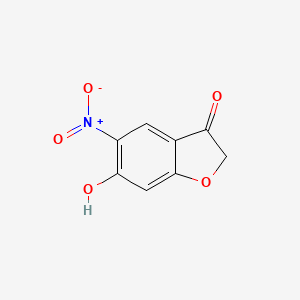
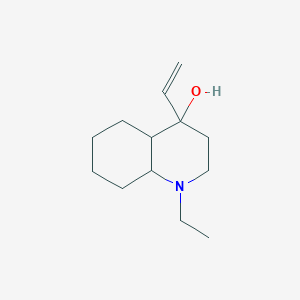
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
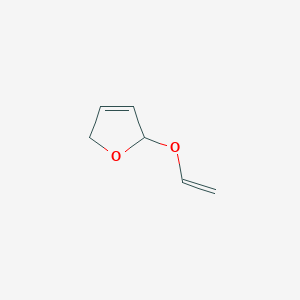




![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

